molecular formula C10H7Cl2N3O B052604 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS No. 90723-86-7

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No. B052604
CAS RN: 90723-86-7
M. Wt: 256.08 g/mol
InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine has been refined to avoid the problematic Grignard reaction of 4-bromo-anisole. An improved synthesis method has been developed, yielding the pure compound more efficiently. This method facilitates the subsequent preparation of bis(resorcinyl) triazine derivatives, which are potent UV light absorbers, by using this compound as the starting material for alkylation or acid-catalyzed addition reactions (Jiang, Wang, & Li, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of study to understand their chemical behavior and properties. For example, the crystal structure of a related compound, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, was determined using X-ray diffraction, revealing it belongs to the monoclinic system with detailed dimensional parameters, highlighting the structural complexity of these compounds (Yuanyuan, Fang, Guo-wei, & Jian, 2012).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, demonstrating its versatility. It acts as a precursor for the synthesis of novel compounds with potential antifungal activities, indicating its importance in developing new pharmaceuticals and agrochemicals (Sareen, Khatri, Jain, & Sharma, 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives are crucial for their application in material science. For example, poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] was synthesized to explore its solution properties, demonstrating the potential of triazine derivatives in polymer science (Shah, 1984).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and the types of reactions it undergoes, are fundamental to its applications in synthetic chemistry. Its ability to undergo chlorination and oxidation reactions efficiently, as demonstrated by the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, showcases the chemical utility and recyclability of triazine derivatives (Thorat, Bhong, & Karade, 2013).

Scientific Research Applications

  • Synthesis and UV Light Absorption : This compound has been synthesized through methods avoiding the Grignard reaction and used to create bis(resorcinyl) triazine derivatives as UV light absorbers (Jiang, Wang, & Li, 2008).

  • Photoinitiator in Polymerization : It serves as a radical reactive photoinitiator for UV-crosslinking of acrylic adhesives and acts as an effective co-initiator in photoinitiating systems under visible light (Kabatc, Czech, & Kowalczyk, 2011).

  • Dendrimer Synthesis : The compound has been used in the synthesis of 1,2,4-triazole dendrimers, providing a foundation for applications requiring a large number of heteroatoms or enhanced resistance to conditions (Maes, Verstappen, & Dehaen, 2006).

  • Synthesis of Functionalized Triazines : Research has focused on synthesizing sterically demanding triazines with functionalized groups for various applications (Werlé et al., 2017).

  • Applications in Antifungal Agents : Some derivatives of this compound have shown potential as antifungal agents (Sareen, Khatri, Jain, & Sharma, 2009).

  • Use in Polyamide Synthesis : This compound has been involved in the synthesis of thermally stable and organo-soluble polyamides, which are important in materials science (Hajibeygi, Faghihi, Khodaei-Tehrani, & Mirzakhanian, 2014).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, it’s known that similar compounds can trigger strong immunity in plants against bacterial and oomycete pathogens . The transcriptional profiles triggered by these compounds resemble typical defense-related responses .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYIXJKYQUJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451809
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90723-86-7
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1-litre reactor is charged under nitrogen with cyanuric chloride (36.9 g, 0.2 mol) and then with 50 ml of THF. The suspension is cooled to 5-10° C. With stirring, at a temperature of less than 10° C., a 0.5M solution of para-methoxyphenylmagnesium in THF (400 ml, 0.2 mol) is run in under inert gas over 45 minutes. The reaction mixture is left to stand overnight. The solvent is evaporated on a rotary evaporator. The residue is poured into acidified water. Following extraction with dichloromethane, the organic phase is washed with water and dried over sodium sulphate. The solvent is evaporated. The crude solid obtained is triturated with isopropanol and then filtered. The solid is dissolved in hot toluene. Addition of the same volume of heptane precipitates the product. The precipitate is cooled, isolated by filtration and dried. This gives 31.7 g (yield: 62%) of 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine in the form of a beige powder (m.p. 133-136° C.), which is used as it is in the following step.
Quantity
36.9 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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400 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Grignard reaction: In a 500 ml sulfonating flask having a stirrer, dropping funnel, condenser and internal thermometer, 7.3 g (0.3 mol) of magnesium turnings and a few grains of iodine are initially introduced into 60 ml of dry tetrahydrofuran (THF). Under dry protective gas (nitrogen), 56.1 g (0.3 mol) of 4-bromoanisole, dissolved in 100 ml of THF, are slowly added dropwise at 60° C. After the complete dissolution of the Mg turnings, the mixture is stirred at 60° C. for 90 minutes. The Grignard solution is then added dropwise at 5° C. under nitrogen in the course of 60 minutes to a solution of 55.3 g (0.3 mol) of cyanuric chloride in 150 ml of THF. The mixture is evaporated to dryness at room temperature, 500 ml of dil. hydrochloric acid are allowed to run in and the mixture is extracted with 300 ml of methylene chloride. For working-up, the solvent is removed in vacuo, and the semisolid residue is tritrated with a little isopropanol and filtered off with suction. Purification is carried out by recrystallization from toluene/hexane (1:1). 62.8 g (82% of theory) of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine are obtained (m.p.: 131-134° C.).
Quantity
7.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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60 mL
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56.1 g
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reactant
Reaction Step Two
[Compound]
Name
Mg
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0 (± 1) mol
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reactant
Reaction Step Three
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55.3 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
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Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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